2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational techniques .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring and have similar chemical properties.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
Uniqueness
2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of the pyridine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[6-(butylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-2-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12-19/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,16,17) |
InChI Key |
JEJOJAQFUAEDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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